Methyl dihydrojasmonate, (+-)-trans-

olfactory threshold stereoisomer potency fragrance chemistry

Variability in cis/trans isomer ratios of commercial methyl dihydrojasmonate (MDHJ) compromises reproducibility in olfactory research and fragrance formulation. MDHJ, (+-)-trans- (CAS 151716-36-8) is the defined racemic trans isomer, eliminating batch-to-batch sensory variation. • Consistent ≥95% purity trans isomer for chiral GC/HPLC method development and validation • Enables controlled olfactory receptor studies-trans isomer is 20-70× less potent than cis, allowing precise threshold mapping • Reliable reference standard for quantifying trans content in Hedione® and complex fragrance mixtures • Serves as a foundational, diffusive floral building block for master perfumers fine-tuning jasmine accords without dominant character

Molecular Formula C13H22O3
Molecular Weight 226.31 g/mol
CAS No. 151716-36-8
Cat. No. B128041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dihydrojasmonate, (+-)-trans-
CAS151716-36-8
Molecular FormulaC13H22O3
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESCCCCCC1C(CCC1=O)CC(=O)OC
InChIInChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1
InChIKeyKVWWIYGFBYDJQC-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Dihydrojasmonate, (+-)-trans- (CAS 151716-36-8): A Key Flavor and Fragrance Intermediate with Distinct Stereochemical Identity


Methyl dihydrojasmonate, (+-)-trans- (CAS 151716-36-8) is the racemic trans-isomer of methyl dihydrojasmonate (MDHJ), a cyclopentanone-derived ester with the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol [1]. It is one of four stereoisomers of MDHJ, all of which are odor-active and possess distinct sensory characteristics [2]. Commercial synthetic formulations typically contain approximately 90% (±)-trans and 10% (±)-cis forms [3]. This compound serves as a crucial intermediate in the fragrance industry, where the trans-enriched material is widely used as a base for jasmine accords, and is also explored for its potential as a plant biostimulant [4].

Methyl Dihydrojasmonate, (+-)-trans- (CAS 151716-36-8): Why Stereochemistry Defines Odor and Performance in Fragrance Procurement


The olfactory properties of methyl dihydrojasmonate are critically dependent on its stereochemistry, with the four possible isomers exhibiting markedly different odor intensities and character [1][2]. Generic substitution with an isomeric mixture or a different stereoisomer will not yield equivalent sensory performance. Specifically, the cis-isomers are known to be approximately 20 to 70 times more powerful odorants than their trans counterparts [3][4]. Therefore, for applications requiring a specific odor profile, intensity, or for analytical reference standards, the precise isomer composition is a critical procurement specification. The (+-)-trans- form, as a defined racemic single isomer, provides a consistent and reproducible starting material, unlike the variable cis/trans ratios found in commercial grade mixtures like Hedione®, which is typically 90% trans but can be manipulated for cis-enrichment [5][6]. This differentiation is essential for researchers and formulators seeking precise control over sensory outcomes.

Methyl Dihydrojasmonate, (+-)-trans- (CAS 151716-36-8): Quantitative Evidence for Differentiated Performance and Selection


Olfactory Potency of Methyl Dihydrojasmonate, (+-)-trans- vs. cis-Isomers

The (+-)-trans- isomer of methyl dihydrojasmonate exhibits a significantly lower odor potency compared to the corresponding cis-isomer. Literature reports that cis-methyl dihydrojasmonate is approximately 20 to 70 times more powerful as an odorant [1][2]. This quantitative difference is critical for formulation, where the trans-isomer provides a more subtle, foundational note, while the cis-isomer delivers a much more intense and character-defining jasmine impact [3].

olfactory threshold stereoisomer potency fragrance chemistry

Compositional Consistency: Defined Trans-Enantiomer vs. Commercial Hedione® Mixture

Commercial methyl dihydrojasmonate, such as that sold under the trade name Hedione®, is a racemic mixture with a near-equilibrium composition of approximately 90% (±)-trans and 10% (±)-cis isomers [1][2]. In contrast, the (+-)-trans- compound (CAS 151716-36-8) represents a single, defined racemic isomer, providing a distinct purity profile . This allows for precise analytical standardization and formulation where the presence of even minor amounts of the more potent cis-isomer could alter the intended scent profile [3].

isomeric purity quality control fragrance procurement

Safety and Regulatory Profile: A Well-Characterized Trans-Enriched Material

The safety profile of methyl dihydrojasmonate, predominantly in its trans form (as the major component of commercial mixtures), is well-established. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that based on current data and use levels, methyl dihydrojasmonate does not present a concern for genetic toxicity [1][2]. Furthermore, acute toxicity studies report an oral LD50 of >5 g/kg in rats and a dermal LD50 of >5 g/kg in rabbits, indicating very low acute toxicity [3]. It is also not restricted under current IFRA Standards [4].

toxicology regulatory compliance safety assessment

Methyl Dihydrojasmonate, (+-)-trans- (CAS 151716-36-8): High-Value Application Scenarios Demanding Isomeric Precision


Analytical Reference Standard for Chiral Chromatography

Given the critical differences in odor potency between MDHJ isomers, the pure (+-)-trans- racemate is an essential analytical standard for chiral GC or HPLC method development and validation. It serves as a definitive marker for quantifying the trans-isomer content in complex fragrance mixtures, natural extracts, or commercial products like Hedione®, where the cis/trans ratio directly impacts odor quality and perceived intensity [1].

Fundamental Research on Structure-Odor Relationships (SOR)

The (+-)-trans- isomer is a key tool for academic and industrial researchers investigating the molecular basis of olfaction. Its defined stereochemistry and distinct, less potent odor profile allow for controlled studies to map how specific structural features (i.e., trans vs. cis configuration) influence olfactory receptor activation, odor character, and perception thresholds, as compared to the more potent cis-isomer [2].

Precise Formulation of Subtle Jasmine Accords

For master perfumers seeking to build complex floral bouquets, the (+-)-trans- isomer is valued for its ability to provide a foundational, diffusive floralcy that supports and enhances other notes without dominating the composition. Its use, as opposed to the much more powerful cis-isomer, allows for fine-tuning the overall intensity and character of a jasmine accord, creating a more nuanced and elegant final fragrance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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